An In-depth Technical Guide to the Physicochemical Properties and Analysis of 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine
An In-depth Technical Guide to the Physicochemical Properties and Analysis of 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific molecule, this document leverages expert analysis of its structural features and data from analogous compounds to provide a robust predictive framework for its behavior and a guide for its synthesis and analysis.
Core Molecular Attributes
4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is a substituted dipyridylamine. Its structure, featuring two pyridine rings linked by a secondary amine, with a chlorine substituent on one of the rings, suggests its potential as a scaffold in the development of targeted therapeutics. The arrangement of nitrogen atoms and the chlorine substituent are key determinants of its chemical reactivity, solubility, and biological interaction profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN₃ | |
| Molecular Weight | 205.65 g/mol | |
| CAS Number | 1801905-57-6 | |
| Physical Form | White to Yellow Solid |
Predicted Physicochemical Properties
Due to the absence of extensive empirical data, the following properties are predicted based on the molecule's structure and comparison with related compounds like 2-aminopyridine and various chlorinated pyridines.
| Property | Predicted Value | Scientific Rationale and Comparative Insights |
| Melting Point (°C) | 130 - 150 | The presence of two aromatic rings and the potential for intermolecular hydrogen bonding via the secondary amine would suggest a relatively high melting point for a molecule of this size. For comparison, the related compound 2-Amino-4-chloropyridine has a melting point of 129-133 °C[1]. The larger, more complex structure of the target molecule would likely elevate this further. |
| Boiling Point (°C) | > 350 | A high boiling point is expected due to the molecular weight and polarity. Direct boiling point data is unavailable, but related, less complex chlorinated aromatic compounds have boiling points in the 200-300 °C range. The increased size and potential for hydrogen bonding would significantly increase this value. |
| Aqueous Solubility | Low | The molecule is predominantly aromatic and hydrophobic. The chlorine substituent further increases lipophilicity. While the pyridine nitrogens and the secondary amine can act as hydrogen bond acceptors and a donor, respectively, their contribution to water solubility is likely outweighed by the large non-polar surface area. Solubility is expected to be higher in acidic conditions due to the protonation of the basic pyridine nitrogens. |
| pKa | Pyridine N: ~4-5; Secondary Amine N-H: ~17-19 | The pyridine nitrogens are expected to have pKa values typical for pyridines, slightly influenced by the electronic effects of the substituents. The secondary amine proton is expected to be significantly less acidic (higher pKa) and not readily deprotonated under normal aqueous conditions. |
| LogP | 2.5 - 3.5 | The calculated XLogP3 for the simpler 4-amino-2-chloropyridine is 1.1[2]. The addition of a second pyridine ring would substantially increase the lipophilicity, likely pushing the LogP into the predicted range, suggesting good membrane permeability but potentially lower aqueous solubility. |
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
A plausible and efficient method for the synthesis of 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is via a nucleophilic aromatic substitution (SNAr) reaction. This approach is common for the formation of C-N bonds with halogenated pyridines.
Reaction Scheme: 2-Aminopyridine is reacted with 2,4-dichloropyridine. The amino group of 2-aminopyridine acts as the nucleophile, displacing one of the chlorine atoms on the 2,4-dichloropyridine. The reaction is typically facilitated by a base to neutralize the HCl generated.
Step-by-Step Protocol:
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Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.1 equivalents) and 2,4-dichloropyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO.
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. The crude product may precipitate out and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate.
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Purification: The crude product should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine.
Caption: Proposed synthetic workflow for 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine.
Analytical Characterization
A suite of standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound and for reaction monitoring.
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Column: A C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) is suitable[3].
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range).
Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the compound.
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Technique: Electrospray ionization (ESI) is recommended.
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Expected Result: A prominent ion peak corresponding to [M+H]⁺ at m/z 206.65. The isotopic pattern for one chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of the compound.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The chemical shifts will be influenced by the positions of the nitrogen atoms and the chlorine substituent. A signal for the N-H proton will also be present, which may be broad.
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¹³C NMR: The spectrum should show 10 distinct signals for the 10 carbon atoms in the molecule, with chemical shifts characteristic of aromatic carbons in a heterocyclic system.
Potential Biological Activity and Drug Development Context
While no specific biological data exists for 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine, its structural motifs are present in numerous biologically active compounds.
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Kinase Inhibition: The N-(pyridin-2-yl)pyrimidin-2-amine scaffold is a known pharmacophore for cyclin-dependent kinase (CDK) inhibitors, which are targets in cancer therapy[4]. The quinazoline scaffold, which is structurally related, is also a well-established framework for ATP-competitive kinase inhibitors[5]. The subject molecule can be considered a bioisostere of these established scaffolds.
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Antimicrobial and Antiviral Activity: Pyridine derivatives are known to possess a broad range of antimicrobial and antiviral properties[6]. The presence of a halogen atom can sometimes enhance these activities.
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Neglected Tropical Diseases: Aminopyridine derivatives have been investigated as potential treatments for protozoan neglected tropical diseases, such as leishmaniasis[7].
The chlorine atom at the 4-position provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential therapeutic applications based on structural analogy.
Safety and Handling
Detailed toxicological data for this specific compound are not available. However, based on related chlorinated aromatic amines, it should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is a compound of significant interest for medicinal chemistry and drug discovery due to its structural similarity to known biologically active molecules. This guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and a framework for its analytical characterization. Further empirical studies are warranted to fully elucidate its properties and therapeutic potential.
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PubMed. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]
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